molecular formula C21H20BrN B13773897 4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine

4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine

Cat. No.: B13773897
M. Wt: 366.3 g/mol
InChI Key: FSSFANMILWFZSL-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is a triarylamine derivative featuring a central benzene ring substituted with a bromine atom at the para-position (C4), a methyl group at the ortho-position (C2), and two 2-methylphenyl groups attached to the nitrogen atom. This compound belongs to a class of aromatic amines widely studied for their optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) and charge-transport materials .

Synthetic routes for such compounds often employ palladium-catalyzed cross-coupling reactions, such as Buchwald–Hartwig amination, as demonstrated in the synthesis of analogous N,N-bis(4-bromophenyl) derivatives . The molecular weight of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is calculated as 353.28 g/mol (C₂₀H₁₉BrN), with a structure optimized for applications requiring tunable electronic properties.

Properties

Molecular Formula

C21H20BrN

Molecular Weight

366.3 g/mol

IUPAC Name

4-bromo-2-methyl-N,N-bis(2-methylphenyl)aniline

InChI

InChI=1S/C21H20BrN/c1-15-8-4-6-10-19(15)23(20-11-7-5-9-16(20)2)21-13-12-18(22)14-17(21)3/h4-14H,1-3H3

InChI Key

FSSFANMILWFZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=C(C=C(C=C2)Br)C)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine generally proceeds through three key stages:

  • Protection of the amino group on ortho-toluidine to facilitate selective bromination.
  • Bromination of the protected intermediate to introduce the bromine atom at the 4-position.
  • Deprotection and subsequent amination to install the bis(2-methylphenyl) substituents on the nitrogen atom.

This approach ensures regioselectivity and high purity of the final product.

Arylamine Protection

The initial step involves protecting the amino group of ortho-toluidine (2-methylaniline) by acetylation to form N-(2-methylphenyl)acetamide. This protection prevents undesired side reactions during bromination.

Typical procedure:

  • Ortho-toluidine (10–11 g) is reacted with acetic anhydride (11–13 g) in a three-necked flask equipped with reflux condenser, stirrer, and thermometer.
  • The reaction is maintained at 50–70 °C for a specified time (usually 1–2 hours).
  • The product precipitates upon cooling and is isolated by filtration, yielding white needle-shaped crystals of N-(2-methylphenyl)acetamide with high purity.

Bromination of Protected Intermediate

Selective bromination at the 4-position of the aromatic ring is achieved using N-bromo-succinimide (NBS) as the brominating agent.

Typical procedure:

  • N-(2-methylphenyl)acetamide (from protection step) is dissolved in an appropriate solvent such as tetrachloromethane.
  • N-bromo-succinimide (17–18 g) is added, and the mixture is refluxed with rapid stirring for approximately 4 hours.
  • After cooling, the product, N-(4-bromo-2-methylphenyl)acetamide, is isolated by filtration and washing, yielding a solid product that is dried to constant weight.

Data Tables and Research Outcomes

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Arylamine Protection Ortho-toluidine + Acetic anhydride 50–70 1–2 hours >90 >98 White needle crystals, easy isolation
Bromination N-(2-methylphenyl)acetamide + NBS + CCl4 Reflux (~80) 4 hours 85–90 >95 Selective 4-position bromination
Hydrolysis HCl + Dioxane Reflux (~100) 1.5–2.5 hours 80–88 >98 Neutralization and recrystallization
Amination (literature generalized) 2-methylphenyl amines, catalysts (Pd, etc.) Variable Variable Variable High Requires optimization for target compound

Perspectives from Varied Sources

  • Patent EP1268400A2 describes related bromination and amide formation techniques that provide high yields and purity for brominated aniline derivatives, emphasizing the use of aromatic solvents and controlled bromine addition to avoid over-bromination.

  • Patent CN103787895A details a three-step process including protection, bromination with N-bromo-succinimide, and hydrolysis to obtain 4-bromo-2-methylaniline with high purity and environmental safety benefits. This method is scalable and uses readily available reagents.

  • Commercial chemical catalogs (e.g., Sigma-Aldrich) list related amino aniline derivatives and provide physical and chemical data supporting the feasibility of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized Products: Quinones or other oxidized derivatives.

    Reduced Products: Amines or other reduced derivatives.

Scientific Research Applications

4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine involves its interaction with specific molecular targets and pathways. The bromine atom and the N,N-bis(2-methylphenyl) groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The bromine atom in the target compound reduces electron density on the aromatic ring, enhancing charge-transfer capabilities compared to non-halogenated analogs. In contrast, methoxy groups (e.g., in 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine) are electron-donating, increasing conjugation but reducing oxidative stability .

Optoelectronic Applications: The target compound’s structure aligns with electroluminescent materials like 4,4'-(2,5-thiophenediyl)bis[N,N-bis(4-methylphenyl)benzenamine], which exhibits blue fluorescence in OLEDs . The bromine atom may redshift emission wavelengths compared to non-brominated derivatives.

Physicochemical Properties

Property Target Compound 4,4'-Dibromotriphenylamine 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline
Molecular Weight 353.28 418.02 355.07
LogP (Predicted) ~5.2 ~6.1 ~4.8
Melting Point Not reported 220–225°C (sublimed) Not reported
Solubility Low in polar solvents Insoluble in water Low polarity solvents
  • LogP and Solubility : The higher LogP of 4,4'-dibromotriphenylamine reflects increased hydrophobicity due to additional bromine atoms. The target compound’s methyl groups may improve solubility in toluene or chloroform compared to fully brominated analogs.

Biological Activity

4-Bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anticancer effects, mutagenicity, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is characterized by the presence of a bromine atom and two methylphenyl groups attached to a benzenamine core. Its molecular formula is C15H16BrNC_{15}H_{16}BrN, with a molecular weight of approximately 286.20 g/mol.

Anticancer Properties

Research indicates that compounds similar to 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .

Case Studies on Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.48Apoptosis induction via caspase activation
5bHCT-1160.78Cell cycle arrest at G1 phase
11aA5490.11Microtubule destabilization
11bMDA-MB-2312.78Induction of apoptosis

Mutagenicity and Toxicity

The mutagenic potential of compounds related to benzenamines has been documented. According to regulatory assessments, certain benzenamine derivatives exhibit mutagenic properties, which raises concerns regarding their safety profile in therapeutic applications . The evaluation of mutagenicity is critical for understanding the risks associated with long-term exposure to such compounds.

Pharmacological Effects

Beyond anticancer activity, studies have suggested that similar compounds may possess antibacterial and antifungal properties. For example, thiazole derivatives have demonstrated significant antimicrobial activity, indicating that structural modifications can enhance biological efficacy against pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, which is effective for introducing aryl bromine substituents and constructing tertiary amine bonds. For example, analogous benzenamine derivatives have been prepared using 1-bromo-4-iodobenzene and substituted anilines under inert atmospheric conditions (e.g., N₂) with Pd(OAc)₂ as a catalyst and Xantphos as a ligand . Reaction optimization should focus on temperature (80–120°C), solvent (toluene or dioxane), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can researchers characterize the structural configuration of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can confirm substitution patterns (e.g., bromine at the 4-position, methyl groups on phenyl rings).
  • X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL or WinGX can resolve molecular geometry and confirm steric effects from ortho-methyl groups . For amorphous samples, consider powder XRD paired with Rietveld refinement.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., expected m/z ~418.3 for C₂₁H₂₁BrN₂).

Q. What analytical methods are suitable for detecting impurities in synthesized batches?

  • Methodological Answer : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection (λ = 254 nm) is effective for separating and quantifying impurities. Mobile phases like acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate can resolve structurally similar byproducts (e.g., debrominated analogs or incomplete coupling products) . Quantification thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Discrepancies between NMR predictions and observed signals (e.g., unexpected splitting due to hindered rotation) can be addressed via:

  • Variable-Temperature NMR : To study dynamic effects (e.g., restricted rotation of N-aryl bonds).
  • 2D Correlation Spectroscopy (COSY, NOESY) : To confirm proximity of methyl and bromine substituents.
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can simulate NMR chemical shifts and validate assignments .

Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : DFT (e.g., Gaussian 16) can calculate HOMO-LUMO gaps to assess charge-transfer potential.
  • Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra for evaluating suitability in organic photovoltaics.
  • Molecular Dynamics Simulations : To study packing behavior in thin films. For example, analogous triphenylamine derivatives exhibit tunable bandgaps (1.8–2.5 eV) based on substituent effects .

Q. How can researchers investigate its potential role in organic electronics (e.g., OLEDs or OFETs)?

  • Methodological Answer :

  • Device Fabrication : Spin-coating or vacuum deposition to create thin films.
  • Electrochemical Characterization : Cyclic voltammetry (CH Instruments) in anhydrous DCM with 0.1 M TBAPF₆ as electrolyte to determine oxidation potentials and charge-carrier mobility.
  • Performance Metrics : Compare hole/electron mobility (μ ≈ 10⁻³–10⁻⁴ cm²/Vs) with benchmark materials like TPD or NPB .

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